For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties and Structure of p-Menth-3-ene
This technical guide provides a comprehensive overview of the core chemical properties and structure of p-menth-3-ene. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure
p-Menth-3-ene, a monoterpene and an alicyclic compound, is classified within the menthane monoterpenoids. Its structure is based on a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The specific isomer, p-menth-3-ene, is characterized by a double bond between the third and fourth carbons of the cyclohexane ring.
The IUPAC name for this compound is 4-methyl-1-(1-methylethyl)cyclohexene or 4-methyl-1-propan-2-ylcyclohexene. The compound is racemic, meaning it is an equal mixture of its enantiomers.
Below is a diagram illustrating the chemical structure of p-menth-3-ene.
Caption: Chemical structure of p-menth-3-ene.
Physicochemical Properties
The following table summarizes the key physicochemical properties of p-menth-3-ene.
| Property | Value | Reference |
| Molecular Formula | C10H18 | |
| Molecular Weight | 138.25 g/mol | |
| CAS Number | 500-00-5 | |
| Melting Point | 25-26 °C | |
| Boiling Point | 166.85°C | |
| Density | 0.8102 g/cm³ (estimate) | |
| Refractive Index | 1.4604 (estimate) | |
| LogP | 4.732 (estimate) | |
| Stereochemistry | Racemic |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| GC-MS (Predicted) | A predicted GC-MS spectrum (70eV, Positive) is available. splash10-0005-9300000000-77c171dcaff6a4b0a8ec | |
| 1H NMR | Experimental data not found in the search results. | |
| 13C NMR | Experimental data not found in the search results. | |
| Infrared (IR) | Experimental data not found in the search results. |
Experimental Protocols
Synthesis of p-Menth-3-ene from Menthol (B31143)
A common laboratory synthesis of p-menth-3-ene involves the dehydration of menthol.
Materials:
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Menthol
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Phosphorus pentachloride
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Dry petroleum ether
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Potassium hydroxide (B78521)
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Metallic sodium
Procedure:
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Chlorination of Menthol: 100 g of phosphorus pentachloride is covered with dry petroleum ether in a round bottom flask fitted with a dropping funnel. The flask is cooled, and 100 g of menthol is added incrementally, ensuring that no more menthol is added until the evolution of hydrochloric acid ceases.
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Isolation of Menthyl Chloride: After the reaction is complete, the petroleum ether is distilled off. The residue is then fractionated to collect the intermediate, menthyl chloride, at a boiling range of 205-215°C.
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Dehydrochlorination: The collected menthyl chloride (70 g) is added to a hot solution of 75 g of potassium hydroxide in 320 g of phenol. This mixture is heated to 150°C for 10-15 minutes.
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Distillation and Purification: The product is distilled from the reaction mixture until the temperature reaches 200°C. The distillate is washed with aqueous potassium hydroxide to remove any phenol and then distilled over metallic sodium to yield p-menth-3-ene, a colorless liquid with a boiling point of 160-166°C.
The following diagram illustrates the workflow for the synthesis of p-menth-3-ene from menthol.
Caption: Synthesis workflow of p-menth-3-ene.
An alternative patented method describes the production of p-menth-3-ene from lower alkyl dihydro-alpha-terpinyl ethers by heating with a lower hydrocarbon sulfonic acid at temperatures between 75°C and 140°C.
Biological Activity and Signaling Pathways
There is a lack of specific research on the biological activities and signaling pathways of p-menth-3-ene in the available literature. However, p-menthane derivatives, which are components of various essential oils, have been reported to exhibit a range of biological properties, including antimicrobial and anti-inflammatory effects. Further research is required to determine the specific biological profile of p-menth-3-ene. No information regarding any signaling pathways involving p-menth-3-ene was found in the conducted searches.
